

Structural Analysis of 1-Ethynyl-4-phenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethynyl-4-phenoxybenzene

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Abstract

This technical guide provides a comprehensive structural analysis of **1-Ethynyl-4-phenoxybenzene** (CAS No. 4200-06-0), a substituted aromatic alkyne. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines the most probable synthetic route and expected structural characterization data based on established chemical principles and spectroscopic data from analogous compounds. This guide is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this molecule, providing detailed hypothetical experimental protocols and data interpretation.

Introduction

1-Ethynyl-4-phenoxybenzene is an organic molecule featuring a terminal alkyne group and a phenoxy ether substituent on a central benzene ring. Its rigid, linear ethynyl group and the potential for electronic modulation through the phenoxy moiety make it a molecule of interest in materials science and as a building block in organic synthesis. This guide details the structural aspects of this compound, including its synthesis, and predicted spectroscopic and physical properties.

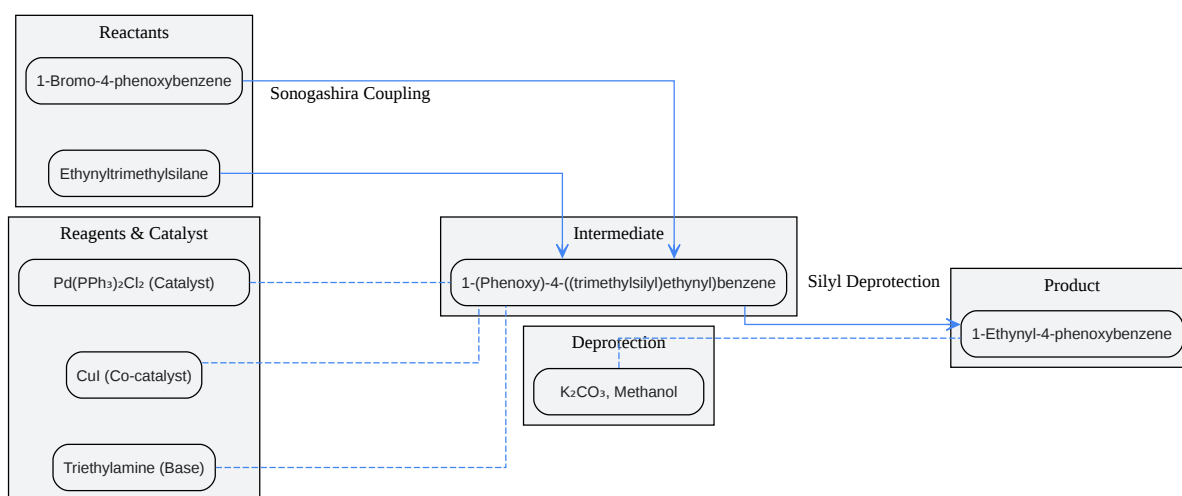
Molecular Structure and Properties

1-Ethynyl-4-phenoxybenzene possesses the chemical formula $C_{14}H_{10}O$ and a molecular weight of 194.23 g/mol. [1][2][3] The structure combines the rigidity of the ethynylphenyl core with the conformational flexibility of the phenoxy group.

| Property | Value | Reference |
|---------------------------------------|----------------------|-----------|
| CAS Number | 4200-06-0 | [1][2] |
| Molecular Formula | $C_{14}H_{10}O$ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [1] |
| Boiling Point | 90-95 °C at 0.4 mmHg | [1] |
| Density | 1.074 g/mL at 25 °C | [1] |
| Refractive Index (n _{20/D}) | 1.6060 | [1] |

Synthesis

The most common and efficient method for the synthesis of terminal aryl alkynes like **1-Ethynyl-4-phenoxybenzene** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. In this case, the likely precursors are 1-bromo-4-phenoxybenzene and a protected or terminal acetylene source.



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Caption: Synthetic pathway for 1-Ethynyl-4-phenoxybenzene.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

- 1-Bromo-4-phenoxybenzene
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
- Copper(I) iodide (CuI)

- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Methanol
- Potassium carbonate (K_2CO_3)
- Dichloromethane (DCM)
- Hexane
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-phenoxybenzene (1.0 eq), $Pd(PPh_3)_2Cl_2$ (0.02 eq), and CuI (0.04 eq).
- Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.
- Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.
- Reaction Execution: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH_4Cl and brine. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate.

- **Purification of Intermediate:** Purify the crude product, 1-(Phenoxy)-4-((trimethylsilyl)ethynyl)benzene, by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- **Deprotection:** Dissolve the purified intermediate in a mixture of methanol and dichloromethane. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours.
- **Final Work-up and Purification:** Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **1-Ethynyl-4-phenoxybenzene** as a solid.

Structural Characterization Data (Predicted)

While specific experimental spectra for **1-Ethynyl-4-phenoxybenzene** are not readily available in the public domain, the following tables summarize the expected data based on the analysis of structurally similar compounds.

NMR Spectroscopy

| ^1H NMR (400 MHz, CDCl_3) | Predicted Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|--|--|--------------|------------------------------------|
| Aromatic Protons | 7.00-7.50 | Multiplet | Ar-H |
| Acetylenic Proton | ~3.10 | Singlet | $-\text{C}\equiv\text{C}-\text{H}$ |

| ^{13}C NMR (100 MHz, CDCl_3) | Predicted Chemical Shift (δ , ppm) | Assignment |
|---|--|----------------------------|
| Aromatic Carbons | 115-160 | Ar-C |
| Alkynyl Carbon ($-\text{C}\equiv\text{CH}$) | ~83 | $-\text{C}\equiv\text{CH}$ |
| Alkynyl Carbon ($-\text{C}\equiv\text{CH}$) | ~78 | $-\text{C}\equiv\text{CH}$ |

Infrared (IR) Spectroscopy

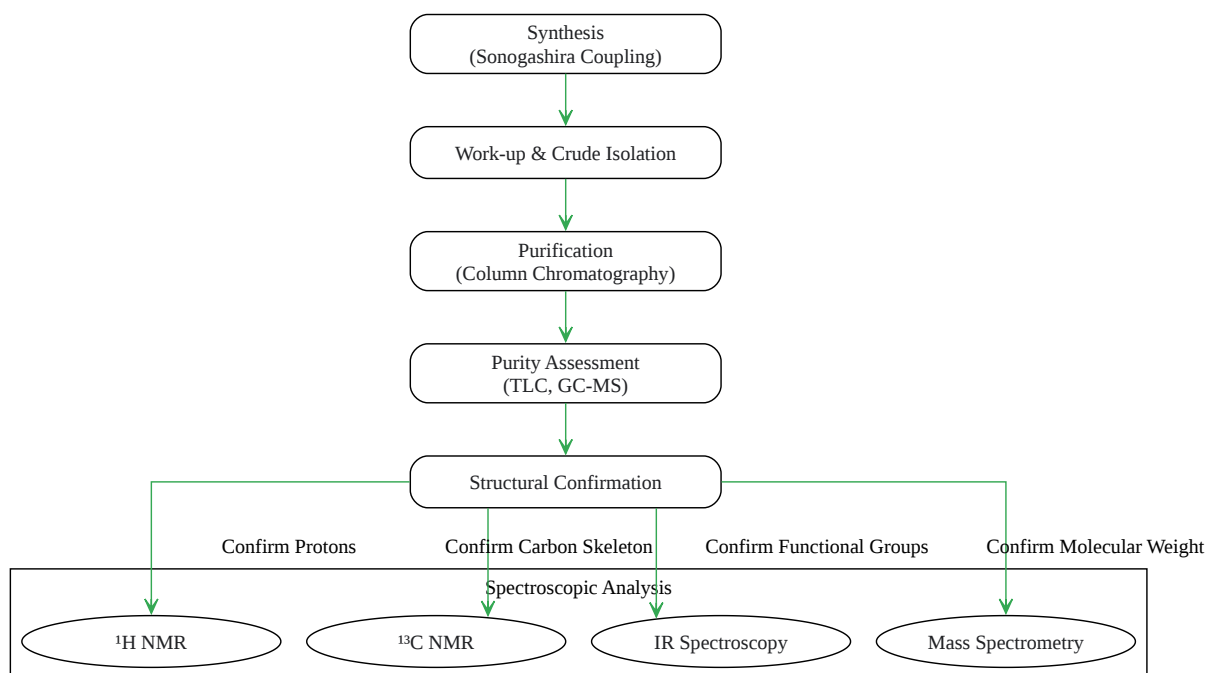
| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity |
|-----------------------|--|----------------|
| ≡C-H stretch | ~3300 | Strong, sharp |
| C≡C stretch | ~2110 | Weak to medium |
| C-O-C stretch (ether) | 1240-1260 | Strong |
| Aromatic C-H stretch | >3000 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium to weak |

Mass Spectrometry

| Technique | Predicted m/z | Assignment |
|---------------------------|-------------------------------|--|
| High-Resolution MS (HRMS) | [M+H] ⁺ : 195.0804 | C ₁₄ H ₁₁ O ⁺ |
| Electron Ionization (EI) | 194 | [M] ⁺ |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of **1-Ethynyl-4-phenoxybenzene**.



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Caption: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of **1-Ethynyl-4-phenoxybenzene**. The proposed Sonogashira coupling synthesis is a robust and reliable method for its preparation. The expected spectroscopic data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. As this molecule

may serve as a valuable precursor in various fields, this guide aims to facilitate its synthesis and characterization, thereby enabling further research and development.

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